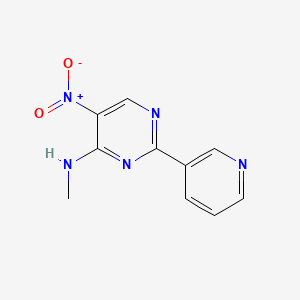

(S)-3-Amino-3-(2-nitrophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

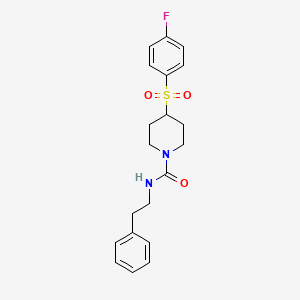

“(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known as “(2S)-2-amino-3-(2-nitrophenyl)propanoic acid” and has a molecular weight of 210.19 . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature .

Molecular Structure Analysis

The molecular structure of “(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” consists of a total of 23 bonds. There are 14 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitro group (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

“(S)-3-Amino-3-(2-nitrophenyl)propanoic acid” has a molecular weight of 195.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

A novel series including (S)-3-Amino-3-(2-nitrophenyl)propanoic acid derivatives was synthesized, showing significant antioxidant, anti-inflammatory, and antiulcer activities. These compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, have been evaluated for their biological activities, revealing their potential in therapeutic applications (Subudhi & Sahoo, 2011).

Spectroscopic Profiling and Molecular Docking Analysis

3-Amino-3-(2-nitrophenyl) propanoic acid (3-ANPPA) has been extensively characterized through FT-IR, FT-Raman, and UV–Visible spectra. The molecule's electronic, nonlinear optical, and thermodynamic properties were analyzed using density functional theory (DFT). Additionally, its low toxicity levels and biological descriptors were evaluated through molecular docking, showing interactions with various proteins, indicating potential biomedical applications (Abraham et al., 2018).

Application in Photolabile Protecting Groups

The 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, closely related to the 3-Amino-3-(2-nitrophenyl)propanoic acid structure, has been utilized as a photolabile protecting group for amino acids in solid-phase peptide synthesis. This application is crucial for creating peptide arrays, indicating its significant role in biochemical research and drug development (DeLisi et al., 2003).

Organotin(IV) Complex Synthesis for Biological Applications

Organotin(IV) complexes derived from N-Phthalimido β-amino acid derivatives, including 3-phthalimido-3(2-nitrophenyl) propanoic acid, have been synthesized and characterized. These complexes demonstrated promising antibacterial activity, and their interaction with the catalytic pocket of specific enzymes was analyzed through molecular docking, indicating potential pharmaceutical applications (Ahmed et al., 2021).

Biocatalysis Applications

S-3-Amino-3-phenylpropionic acid, a derivative of 3-Amino-3-(2-nitrophenyl)propanoic acid, was used in asymmetric biocatalysis, highlighting its importance as a pharmaceutical intermediate. The study demonstrated the ability of specific microorganisms to produce S-APA, underlining the compound's significance in biocatalytic processes and drug research (Li et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

(3S)-3-amino-3-(2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-7(5-9(12)13)6-3-1-2-4-8(6)11(14)15/h1-4,7H,5,10H2,(H,12,13)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBOYULKNZTOMN-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-3-(2-nitrophenyl)propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

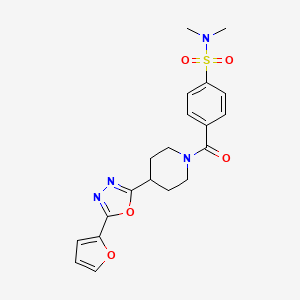

![2-{[4-(4-ethoxyphenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2854978.png)

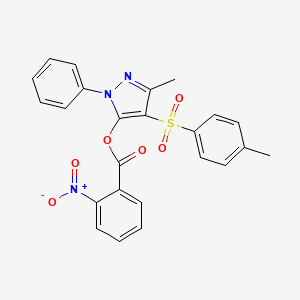

![(E)-3-(dimethylamino)-2-[2-(3-fluorophenoxy)benzoyl]-2-propenenitrile](/img/structure/B2854979.png)

![N-(4-Fluorophenyl)-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2854982.png)

![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine hydrochloride](/img/structure/B2854985.png)

![1-[4-(difluoromethoxy)phenyl]-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2854987.png)